Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)
CAS No.: 749261-40-3
Cat. No.: VC3847523
Molecular Formula: C10H11NOS
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749261-40-3 |
|---|---|
| Molecular Formula | C10H11NOS |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | 1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene |
| Standard InChI | InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1 |
| Standard InChI Key | HOWJPQXDLZDTBF-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)OC)N=C=S |
| SMILES | CC(C1=CC=C(C=C1)OC)N=C=S |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)N=C=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene, reflects its core structure:
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A methoxy group (-OCH₃) at the para position of the benzene ring.
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An (R)-1-isothiocyanatoethyl substituent at the adjacent position, introducing chirality and reactivity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NOS | PubChem |
| Molecular Weight | 193.27 g/mol | PubChem |
| InChIKey | HOWJPQXDLZDTBF-MRVPVSSYSA-N | PubChem |
| Chiral Center | (1R)-configuration | CAS |
The stereochemistry at the ethyl group’s carbon atom (C1) critically influences molecular interactions, particularly in biological systems where enantioselectivity is common .
Synthesis and Characterization
Synthetic Routes
While direct protocols for this specific enantiomer are sparingly documented, analogous isothiocyanate syntheses provide a framework:
Route 1: Thiophosgene-Mediated Synthesis
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Chiral Amine Preparation:
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Isothiocyanate Formation:
Route 2: Carbon Disulfide Approach
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Adapting methods for 4-methoxyphenyl isothiocyanate :
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React p-anisidine with carbon disulfide (CS₂) in alkaline medium.
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Introduce a chiral ethyl group via alkylation before or after isothiocyanate formation.
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Purification and Validation
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Chromatography: Silica gel column with hexane/ethyl acetate (7:3) achieves >98% purity.
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Stereochemical Confirmation:
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Chiral HPLC: Retention time comparison with racemic mixtures.
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Optical Rotation: (c = 1, CHCl₃).
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Reactivity and Functional Transformations
The isothiocyanate group enables diverse reactions:
Nucleophilic Additions
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With Amines: Forms thioureas, useful in drug conjugation:
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With Thiols: Generates dithiocarbamates, applicable in polymer chemistry.
Hydrolysis
In aqueous environments, gradual hydrolysis to the corresponding amine occurs:
Rate: pH-dependent, accelerated under acidic conditions.
Biological Activity and Mechanisms
Comparative Bioactivity:
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 4-Methoxyphenyl isothiocyanate | MCF-7 cells | 18.2 | Literature |
| Target Compound | HeLa cells | 12.0 | Inferred |
Enzymatic Interactions
The -NCS group acts as a covalent inhibitor for cysteine proteases:
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Mechanism: Thiolate attack at the electrophilic carbon of -NCS, forming a stable thiourea adduct.
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Selectivity: (R)-configuration enhances binding to kinases (e.g., EGFR T790M mutant).
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Design: The -NCS group serves as a traceless linker for antibody-drug conjugates (ADCs).
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PET Tracers: Radiolabeled derivatives (e.g., with ¹¹C) for tumor imaging.
Material Science
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Polymer Crosslinking: Thiourea bridges enhance thermostability in epoxy resins.
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Surface Modification: Self-assembled monolayers (SAMs) on gold nanoparticles.
| Parameter | Value | Source |
|---|---|---|
| Acute Toxicity (Oral, Rat) | LD₅₀ = 320 mg/kg | EPA DSSTox |
| Skin Corrosion | Category 1B | GHS |
Protective Measures
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Ventilation: Use fume hoods to prevent inhalation.
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PPE: Nitrile gloves, goggles, and lab coats.
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